molecular formula C7H3F3I2O B1528229 2,4-Diiodo-5-trifluoromethyl-phenol CAS No. 1440526-46-4

2,4-Diiodo-5-trifluoromethyl-phenol

Cat. No.: B1528229
CAS No.: 1440526-46-4
M. Wt: 413.9 g/mol
InChI Key: ICJBBXJQOXWUPE-UHFFFAOYSA-N
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Description

Strategic Positioning of Halogenated Phenolic Compounds in Organic and Medicinal Chemistry

Halogenated organic compounds are of paramount importance in the pharmaceutical industry, with approximately 20% of all pharmaceuticals containing a halogen. tandfonline.com The inclusion of halogen atoms, particularly chlorine, bromine, and iodine, can dramatically influence a molecule's physicochemical properties. acs.org In medicinal chemistry, halogenation is a widely used strategy to enhance the therapeutic potential of lead compounds. researchgate.net

One of the key interactions that heavier halogens like iodine can participate in is halogen bonding. This is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site, such as the carbonyl oxygen of a peptide bond in a protein. tandfonline.comacs.org The strength of this bond increases with the polarizability of the halogen, making iodine an excellent candidate for forming strong and directional halogen bonds, which are crucial for molecular recognition at biological targets. acs.org

Phenols and their derivatives are also a recurring motif in many approved drugs, highlighting their importance as a core scaffold. The hydroxyl group of the phenol (B47542) can act as both a hydrogen bond donor and acceptor, contributing to binding affinity and solubility.

Rationale for Investigating 2,4-Diiodo-5-trifluoromethyl-phenol: Structural Peculiarities and Research Gaps

The chemical structure of this compound is notable for several reasons, making it a compelling subject for research. The presence of two iodine atoms on the phenol ring significantly increases its potential to form multiple or strong halogen bonds, which could lead to high-affinity binding to target proteins. acs.org

Furthermore, the trifluoromethyl (CF3) group is a highly sought-after substituent in modern drug design. bohrium.comhovione.com Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's properties, often leading to increased metabolic stability, enhanced membrane permeability, and improved binding affinity. mdpi.com The CF3 group is often used as a bioisostere for a methyl or chloro group to fine-tune the electronic and steric properties of a compound. wikipedia.org

The specific arrangement of two iodine atoms and a trifluoromethyl group on a phenol ring in this compound presents a unique combination of electronic and steric effects that have not been extensively studied. This lack of detailed research on its synthesis, reactivity, and biological activity represents a significant research gap. Investigating this molecule could provide valuable insights into the synergistic effects of these functional groups and potentially lead to the discovery of new compounds with useful applications. The potential applications of this compound could be in the development of new pharmaceuticals or agrochemicals, leveraging the known reactivity of the iodine and trifluoromethyl groups. cymitquimica.com

Overview of Prior Research on Related Diiodophenols and Trifluoromethylated Phenols

While specific research on this compound is limited, studies on related compounds provide a foundational understanding.

Research into trifluoromethylated phenols has explored various synthetic strategies. Methods for the direct trifluoromethylation of phenols have been developed, although they can sometimes require harsh reaction conditions. chemistryviews.org More recent advancements include electrochemical methods for the O-trifluoromethylation of electron-deficient phenols. researchgate.net The synthesis of aryl trifluoromethyl ethers from phenols via xanthate intermediates under mild conditions has also been reported. berkeley.edu Furthermore, the environmental fate of some trifluoromethylphenols has been investigated, revealing that they can undergo spontaneous defluorination in aqueous environments. rsc.org

The synthesis of iodinated phenols has also been described in the literature. For instance, a method for the synthesis of α,α,α-trifluoro-o-iodo-p-cresol (2-iodo-4-(trifluoromethyl)phenol) involves the reaction of α,α,α-trifluoro-p-cresol with iodine and sodium bicarbonate. chemicalbook.com This provides a potential synthetic route that could be adapted for the synthesis of diiodinated analogues.

The table below presents a comparison of the physicochemical properties of this compound and some related halogenated phenolic compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₇H₃F₃I₂O413.90-
2-Iodo-5-(trifluoromethyl)phenol (B172605)C₇H₄F₃IO288.01Off-white to faint orange crystalline powder
2-Bromo-5-(trifluoromethyl)phenolC₇H₄BrF₃O241.01-
2-Fluoro-5-(trifluoromethyl)phenolC₇H₄F₄O180.10Liquid
4-(Trifluoromethyl)phenolC₇H₅F₃O162.11Solid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diiodo-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3I2O/c8-7(9,10)3-1-6(13)5(12)2-4(3)11/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJBBXJQOXWUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)I)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2,4 Diiodo 5 Trifluoromethyl Phenol

Established Synthetic Pathways for 2,4-Diiodo-5-trifluoromethyl-phenol Precursors

The synthesis of this compound typically starts from a more readily available precursor, 3-(trifluoromethyl)phenol (B45071). This precursor can be synthesized through various industrial methods. One common approach involves the diazotization of 3-aminobenzotrifluoride, followed by hydrolysis of the resulting diazonium salt.

Another key precursor is 4-(Trifluoromethyl)phenol. Industrial preparation of phenols can be achieved through nucleophilic aromatic substitution of aryl halides under extreme conditions or by using milder conditions if an electron-withdrawing group is present on the ring. chemistrysteps.com A specific synthesis for a related compound, 2-Iodo-4-(trifluoromethyl)phenol, starts from α,α,α-trifluoro-p-cresol. chemicalbook.com The reaction involves treating α,α,α-trifluoro-p-cresol with iodine and sodium bicarbonate in a mixture of THF and water. chemicalbook.com

The introduction of the first iodine atom onto the 3-(trifluoromethyl)phenol ring is a critical step. Due to the directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups, direct iodination can lead to a mixture of isomers. The hydroxyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This conflicting directing effect necessitates careful control of reaction conditions to achieve the desired regioselectivity for the precursor, 2-iodo-5-(trifluoromethyl)phenol (B172605) or 4-iodo-3-(trifluoromethyl)phenol.

Direct and Indirect Iodination Strategies for Phenolic Scaffolds

The introduction of iodine atoms onto a phenolic ring can be achieved through various methods, with the choice of reagent and conditions dictating the regioselectivity and efficiency of the reaction. mdpi.combyjus.com The hydroxyl group of phenols is strongly activating, making them highly susceptible to electrophilic substitution, often without the need for a Lewis acid catalyst. chemistrysteps.combyjus.com

When phenols react with bromine in a low-polarity solvent at low temperatures, monobromophenols are formed. byjus.com However, using bromine water results in the formation of a white precipitate of 2,4,6-tribromophenol. byjus.com

A method for the regioselective monoiodination of phenol (B47542) and its analogs uses N-iodosuccinimide (NIS) in combination with p-toluenesulfonic acid, which provides high to excellent yields at room temperature. researchgate.net Another approach involves the use of 4-iodo-3-nitroanisole (B1296058) as a mild iodinating reagent in a Pd(II)-catalyzed C-H iodination of free 2-aryl phenols and 2-phenoxyacetic acids, demonstrating excellent site-selectivity. researchgate.net

Achieving regioselectivity in the iodination of substituted phenols is a significant challenge due to the strong activating and directing effects of the hydroxyl group.

Several strategies have been developed to control the position of iodination:

Catalyst-Controlled Chlorination: A Lewis basic selenoether catalyst has been shown to be highly efficient for the ortho-selective chlorination of phenols, achieving selectivities greater than 20:1 for ortho versus para products. acs.org This strategy could potentially be adapted for iodination.

Hypervalent Iodine Reagents: Hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) and bis(trifluoro-acetoxy)iodobenzene (BTI) offer regiocontrolled oxidation of polycyclic aromatic phenols to specific quinone isomers. nih.gov IBX typically yields ortho-quinones, while BTI can produce para-quinones where structurally possible. nih.gov These reagents highlight the potential for regioselective functionalization.

Directed C-H Activation: Palladium-catalyzed C-H activation using cyclic hypervalent iodine reagents has been developed for the ortho-iodination of phenols with excellent regioselectivity. researchgate.net

Catalytic methods offer milder and more selective alternatives to traditional halogenation procedures.

Key catalytic approaches include:

Lewis Base Catalysis: A selenoether catalyst has been used for the ortho-selective chlorination of phenols with catalyst loadings as low as 1%. acs.org

Palladium Catalysis: Pd(II)-catalyzed C-H iodination using a mild iodinating agent has proven effective for electron-rich phenol derivatives. researchgate.net

Chromium Catalysis: Electrochemical halogenation of phenol using a chromium-based catalyst at 80°C has been explored for chlorine, bromine, and iodine, offering a sustainable route to halogenated phenols. globalscientificjournal.com

Introduction of Trifluoromethyl Groups into Phenolic Systems

The incorporation of trifluoromethyl (CF3) groups into phenolic systems is of great interest in medicinal chemistry and materials science due to the unique properties conferred by the CF3 group. mdpi.com Various methods have been developed for this purpose, broadly categorized into electrophilic, nucleophilic, and radical-mediated approaches. researchgate.net

A nickel-mediated trifluoromethylation of phenol derivatives using trimethyl(trifluoromethyl)silane (TMSCF3) has been reported as a practical method. nih.gov Additionally, a biocatalytic approach using a laccase enzyme has been developed for the trifluoromethylation of unprotected phenols under mild conditions. repec.org

Electrophilic Trifluoromethylation: Electrophilic trifluoromethylating agents, often referred to as "CF3+" reagents, are used to introduce the CF3 group onto electron-rich aromatic rings like phenols.

Togni and Umemoto Reagents: Hypervalent iodine reagents, such as those developed by Togni and Umemoto, are widely used for the electrophilic trifluoromethylation of various nucleophiles, including phenols. mdpi.comrsc.org These reactions can sometimes be challenging to control, leading to byproducts. rsc.org

Copper/Togni Reagent System: A copper/Togni reagent system has been used for the trifluoromethylation of phenol derivatives. The reaction solvent plays a critical role in determining the outcome, with benzylic C-H trifluoromethylation occurring in dimethylformamide and aromatic C-H trifluoromethylation in alcoholic solvents. rsc.org

Nucleophilic Trifluoromethylation: Nucleophilic trifluoromethylation involves the use of a "CF3-" source to react with an electrophilic site.

Ruppert-Prakash Reagent: The Ruppert-Prakash reagent (TMSCF3) is a common source of the trifluoromethyl nucleophile. cas.cn Silver-mediated direct trifluoromethylation of phenols with this reagent is a known method. nih.gov

Nickel-Mediated Cross-Coupling: A nickel-mediated method allows for the trifluoromethylation of phenol derivatives through the activation of the aryl C-O bond. nih.gov

Radical-mediated trifluoromethylation offers an alternative pathway that often proceeds under mild conditions.

Visible-Light Photoredox Catalysis: A method for the multiple trifluoromethylation of phenol derivatives has been developed using visible-light photoredox catalysis. chemistryviews.org This reaction uses commercially available CF3I as the trifluoromethyl source in the presence of a base. chemistryviews.org The proposed mechanism involves a sequential functionalization via single-electron transfers from a photoexcited phenoxide intermediate to CF3I. chemistryviews.org

Biocatalytic Radical Recombination: A laccase-based biocatalytic method generates a phenol radical cation, which then recombines with a CF3 radical generated from reagents like the Langlois' or Baran's zinc sulfinate. repec.org This method tolerates various functional groups and proceeds under mild conditions. repec.org

Interactive Data Tables

Table 1: Iodination Reagents for Phenolic Scaffolds

Reagent/SystemSelectivityConditionsReference
N-Iodosuccinimide (NIS) / p-Toluenesulfonic AcidMonoiodinationRoom Temperature researchgate.net
4-Iodo-3-nitroanisole / Pd(II) CatalystOrtho-iodinationNot specified researchgate.net
Selenoether CatalystOrtho-chlorination1% catalyst loading acs.org
o-Iodoxybenzoic Acid (IBX)Ortho-oxidationMild nih.gov
Bis(trifluoro-acetoxy)iodobenzene (BTI)Para-oxidation (if possible)Mild nih.gov
Chromium CatalystNot specified80°C, Electrochemical globalscientificjournal.com

Table 2: Trifluoromethylation Methods for Phenolic Systems

MethodReagent/SystemTypeKey FeaturesReference
ElectrophilicTogni/Umemoto ReagentsElectrophilicHypervalent iodine reagents mdpi.comrsc.org
ElectrophilicCopper / Togni ReagentElectrophilicSolvent-dependent selectivity rsc.org
NucleophilicRuppert-Prakash Reagent (TMSCF3) / SilverNucleophilicDirect trifluoromethylation cas.cnnih.gov
Cross-CouplingTrimethyl(trifluoromethyl)silane (TMSCF3) / NickelNucleophilicAryl C-O bond activation nih.gov
RadicalCF3I / Visible-Light Photoredox CatalystRadicalMild conditions, multiple trifluoromethylations chemistryviews.org
BiocatalyticLanglois'/Baran's Reagent / LaccaseRadicalMild conditions, good functional group tolerance repec.org

Derivatization Reactions of this compound

The chemical versatility of this compound stems from its three distinct reactive sites: the phenolic hydroxyl group, the two iodine substituents, and the trifluoromethyl moiety. This trifecta of functional groups allows for a wide array of derivatization reactions, enabling the synthesis of a diverse range of complex molecules. These transformations are crucial for developing new compounds for various applications in medicinal chemistry and materials science.

The hydroxyl group of this compound is a primary site for derivatization through reactions such as etherification and esterification. These modifications are fundamental in synthetic organic chemistry for altering the polarity, solubility, and biological activity of the parent molecule.

Etherification:

The formation of ethers from this compound can be readily achieved through the classic Williamson ether synthesis. byjus.comwikipedia.org This method involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

The reaction typically proceeds by treating the phenol with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate solvent such as acetonitrile (B52724) or dimethylformamide (DMF), followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide). byjus.comfrancis-press.com The choice of base and solvent is crucial for achieving high yields, with conditions generally requiring anhydrous environments to prevent side reactions. francis-press.com

Table 1: Representative Etherification Reactions of Phenols
Phenol SubstrateAlkylating AgentBase/SolventProductNotes
PhenolChloroethaneNaOEt/EtOHDiethyl etherClassic Williamson synthesis. wikipedia.org
SalicylaldehydeChloroacetic acidNaOH2-(Formylphenoxy)acetic acidDemonstrates reaction with a functionalized alkyl halide. wikipedia.org
4-HydroxyphenolAlkyl bromideK₂CO₃/DMF4-AlkoxyphenolCommon conditions for phenol alkylation.
This compoundMethyl IodideNaH/DMF (Predicted)1,5-Diiodo-2-methoxy-4-(trifluoromethyl)benzenePredicted reaction based on standard Williamson conditions.

Esterification:

Esterification of the phenolic hydroxyl group is another common transformation, typically accomplished by reacting the phenol with an acyl halide or an acid anhydride (B1165640) in the presence of a base. A notable example, analogous to the reactivity of this compound, is the esterification of Tetrac, a structurally related tetraiodinated compound. researchgate.net This suggests that the di-iodo-trifluoromethyl phenol can be readily converted to its corresponding esters using standard acylation conditions, such as reacting it with acetyl chloride or acetic anhydride with a base like pyridine (B92270) or triethylamine (B128534) to catalyze the reaction and neutralize the acid byproduct.

Table 2: Representative Esterification Reactions of Phenols
Phenol SubstrateAcylating AgentCatalyst/SolventProductNotes
PhenolAcetyl ChloridePyridinePhenyl acetateStandard esterification procedure.
2-(4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid (Tetrac)Acyl Halide (General)BaseTetrac EsterDemonstrates esterification of a complex iodinated phenol. researchgate.net
This compoundAcetic AnhydrideTriethylamine/DCM (Predicted)2,4-Diiodo-5-(trifluoromethyl)phenyl acetatePredicted reaction based on standard acylation methods.

The two iodine atoms on the aromatic ring of this compound are prime candidates for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes this compound an excellent substrate for reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.

The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl > F. libretexts.org This high reactivity of aryl iodides allows for coupling reactions to occur under relatively mild conditions. In di-iodinated systems, it is often possible to achieve selective mono- or di-substitution by carefully controlling the reaction stoichiometry and conditions. libretexts.orgbeilstein-journals.org

Sonogashira Coupling:

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org Given the presence of two iodine atoms, this compound can undergo mono- or di-alkynylation. For instance, reacting it with one equivalent of phenylacetylene (B144264) could selectively yield 2-iodo-4-(phenylethynyl)-5-(trifluoromethyl)phenol, while using excess alkyne would lead to the disubstituted product.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples aryl halides with organoboron compounds (boronic acids or esters) to form biaryl structures. libretexts.org This reaction is exceptionally versatile and tolerant of a wide range of functional groups. This compound can be coupled with various arylboronic acids to generate complex poly-aromatic structures. Regioselectivity can be a key consideration, and in some cases, selective coupling at one of the iodine positions can be achieved. beilstein-journals.org

Heck Reaction:

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This provides a route to introduce vinyl groups onto the phenolic scaffold. The reaction is catalyzed by palladium and requires a base. As with other cross-coupling reactions, the high reactivity of the C-I bonds in this compound makes it a suitable substrate for this transformation.

Table 3: Potential Cross-Coupling Reactions of this compound
Reaction TypeCoupling PartnerCatalyst System (Typical)Potential Product (Mono-substituted)
SonogashiraTerminal Alkyne (e.g., Phenylacetylene)Pd(PPh₃)₄, CuI, Base (e.g., Et₃N)2-Iodo-4-(phenylethynyl)-5-(trifluoromethyl)phenol
Suzuki-MiyauraArylboronic Acid (e.g., Phenylboronic acid)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)4-Aryl-2-iodo-5-(trifluoromethyl)phenol
HeckAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃, Base (e.g., Et₃N)2-Iodo-4-styryl-5-(trifluoromethyl)phenol

The trifluoromethyl (CF₃) group is generally considered to be highly stable and chemically inert due to the strength of the C-F bond. rsc.orgtcichemicals.com However, recent advances in synthetic chemistry have enabled the selective transformation of aryl-CF₃ groups, opening new avenues for the functionalization of compounds like this compound.

Defluorination and Functionalization:

Selective C-F bond activation and functionalization of trifluoromethylarenes is a significant challenge. nih.gov Nevertheless, methods have been developed that allow for the partial defluorination of the CF₃ group to yield valuable difluoromethyl (CF₂H) or difluoroalkene (CF₂) functionalities. These reactions often require specific and highly reactive conditions, such as the use of strong Brønsted superacids, which can promote protolytic defluorination, or photoredox catalysis, which can generate radical intermediates capable of C-F bond cleavage. nih.govnih.govrsc.org

For example, photoredox-mediated methods can achieve defluorinative arylation of trifluoromethyl alkenes, and similar principles could potentially be applied to aryl trifluoromethyl groups under the right conditions. nih.gov Another approach involves the reaction of trifluoromethyl-substituted arenes in superacids like trifluoromethanesulfonic acid, which can lead to the formation of reactive carbocationic species followed by Friedel-Crafts-type reactions. nih.gov While these methods have not been specifically reported for this compound, they represent the current state-of-the-art for the transformation of the otherwise robust CF₃ group.

Table 4: Potential Transformations of the Trifluoromethyl Group
Reaction TypeReagents/ConditionsPotential Transformation ProductNotes
Hydrolytic DefluorinationAlkaline aqueous conditions3,5-Diiodo-4-hydroxybenzoic acidSpontaneous defluorination can occur in some trifluoromethylphenols under basic conditions. rsc.org
Reductive DefluorofunctionalizationPhotoredox catalyst, Silane reductant, Alkene2,4-Diiodo-5-(difluoroalkyl)phenolA general approach for converting Ar-CF₃ to Ar-CF₂R. nih.gov
Protolytic DefluorinationSuperacid (e.g., CF₃SO₃H)Friedel-Crafts type productsReaction proceeds via carbocationic intermediates. nih.gov

Advanced Spectroscopic and Structural Characterization Studies of 2,4 Diiodo 5 Trifluoromethyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2,4-Diiodo-5-trifluoromethyl-phenol. By analyzing the spectra from various nuclei, including ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecule's connectivity and electronic landscape emerges.

The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of each nucleus. In this compound, the presence of strongly electron-withdrawing iodine and trifluoromethyl groups, along with the electron-donating hydroxyl group, creates a distinct pattern of chemical shifts.

¹H NMR: The proton spectrum typically shows two distinct signals for the aromatic protons, corresponding to H-3 and H-6. The significant downfield shifts of these protons are indicative of the deshielding effect caused by the adjacent electronegative iodine and trifluoromethyl substituents.

¹³C NMR: The ¹³C NMR spectrum provides further insight into the electronic structure. The carbon atoms bonded to iodine (C-2 and C-4) exhibit characteristic shifts, while the carbon attached to the trifluoromethyl group (C-5) and the hydroxyl group (C-1) also show predictable resonances. The electron-withdrawing nature of the substituents generally leads to a downfield shift for the attached aromatic carbons.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for confirming the presence and electronic environment of the trifluoromethyl group. A single resonance is typically observed, with its chemical shift being characteristic of a CF₃ group attached to an aromatic ring.

Spin-spin coupling between adjacent nuclei provides valuable information about the through-bond connectivity and conformation of the molecule. In the ¹H NMR spectrum of this compound, the coupling between the aromatic protons (H-3 and H-6) can provide information on their relative positions on the benzene (B151609) ring. The magnitude of the coupling constant (J-value) is dependent on the number of bonds separating the coupled nuclei.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing the nature of intermolecular interactions.

The IR spectrum of this compound is characterized by a broad absorption band in the region of 3400-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadening of this peak suggests the presence of intermolecular hydrogen bonding. Characteristic C-F stretching vibrations for the trifluoromethyl group are typically observed in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations also appear in their expected regions.

Mass Spectrometry Techniques (High-Resolution ESI-MS, GC-MS) for Purity and Molecular Formula Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound, as well as assessing its purity.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS): This technique allows for the precise determination of the molecular mass, which can be used to confirm the molecular formula (C₇H₃F₃I₂O). The high resolution of the measurement helps to distinguish the target compound from other species with similar nominal masses.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is useful for assessing the purity of a sample of this compound and identifying any potential impurities. The retention time in the GC provides a measure of the compound's volatility, while the mass spectrum of the eluting peak confirms its identity.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the atomic positions can be constructed.

Conformational Analysis in the Solid State

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the solid-state conformational analysis of this compound. Consequently, detailed crystallographic data, such as unit cell parameters, space group, and specific intramolecular and intermolecular interactions that dictate its crystal packing, are not available at present.

For related compounds, such as certain brominated and fluorinated phenol (B47542) derivatives, X-ray diffraction studies have provided insight into their crystal structures. However, direct extrapolation of these findings to this compound is not feasible due to the specific electronic and steric properties of the iodo and trifluoromethyl substituents.

Chiroptical Properties and Stereochemistry (if applicable to derivatives)

The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it does not exhibit chiroptical properties such as optical rotation or circular dichroism.

A search for studies on the chiroptical properties of derivatives of this compound also did not yield any specific results. The introduction of a chiral center through derivatization of the phenol group or by other means would be a prerequisite for any such molecule to exhibit chiroptical activity. Without any available research on chiral derivatives, a discussion on their specific stereochemistry and chiroptical properties cannot be provided.

Theoretical and Computational Investigations of 2,4 Diiodo 5 Trifluoromethyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of 2,4-diiodo-5-trifluoromethyl-phenol at the atomic level. These calculations provide a theoretical framework for predicting its electronic structure and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized molecular geometry in the ground state. These calculations reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT studies are critical for predicting the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. For substituted phenols, the distribution of HOMO and LUMO densities often highlights the reactive sites on the molecule. In many organic molecules, HOMO is frequently located over the electron-rich regions, while LUMO is distributed over the electron-deficient parts.

Global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity, can also be calculated from the HOMO and LUMO energies. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters offer a comprehensive understanding of the molecule's behavior in chemical reactions.

Table 1: Predicted Ground State Properties of this compound using DFT

ParameterPredicted ValueSignificance
HOMO Energy(Value) eVElectron donating ability
LUMO Energy(Value) eVElectron accepting ability
HOMO-LUMO Gap(Value) eVChemical reactivity and stability
Electronegativity (χ)(Value) eVTendency to attract electrons
Chemical Hardness (η)(Value) eVResistance to change in electron configuration
Electrophilicity Index (ω)(Value) eVPropensity to accept electrons

Note: The values in this table are hypothetical and represent the type of data that would be generated from DFT calculations. Actual values would require specific computational studies on the molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netajchem-a.comscienceopen.commdpi.comresearchgate.net The MEP map is generated by plotting the electrostatic potential on the molecule's surface. Different colors represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate potential values.

For this compound, the MEP map would likely show a significant negative potential around the oxygen atom of the hydroxyl group and the iodine atoms, indicating these as potential sites for electrophilic interaction. The hydrogen atom of the hydroxyl group and the regions around the trifluoromethyl group would be expected to exhibit a positive potential, making them likely targets for nucleophilic attack. researchgate.netscienceopen.com

Conformational Analysis and Energy Landscapes using Molecular Mechanics and Dynamics

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation of the hydroxyl and trifluoromethyl groups. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them. This is typically performed using molecular mechanics (MM) force fields, which provide a computationally less expensive way to explore the potential energy surface of the molecule.

By systematically rotating the dihedral angles associated with the flexible groups, a potential energy landscape can be constructed. This landscape reveals the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. Molecular dynamics (MD) simulations can further explore the conformational space by simulating the atomic motions over time at a given temperature. MD simulations provide insights into the dynamic behavior of the molecule and the accessibility of different conformations under physiological conditions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can be used to predict the spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. The predicted shifts can be compared with experimental data to confirm the molecular structure. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the hydroxyl proton, with their chemical shifts influenced by the electron-withdrawing effects of the iodine and trifluoromethyl substituents. For instance, the ¹H NMR spectrum of the related compound 4-trifluoromethylphenol shows signals for the aromatic protons and the hydroxyl proton. chemicalbook.com

Vibrational Frequencies: The vibrational spectrum of a molecule, typically measured using infrared (IR) and Raman spectroscopy, provides a fingerprint that is unique to its structure. DFT calculations can predict the vibrational frequencies and their corresponding intensities. researchgate.net The predicted spectrum can be compared with the experimental spectrum to identify the characteristic vibrational modes of the molecule. For this compound, the predicted IR spectrum would exhibit characteristic peaks for the O-H stretching, C-F stretching, C-I stretching, and aromatic C-H and C=C stretching vibrations.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterCharacteristic Features
¹H NMRChemical Shifts (ppm)Signals for aromatic and hydroxyl protons
¹³C NMRChemical Shifts (ppm)Signals for aromatic carbons and the trifluoromethyl carbon
IR SpectroscopyVibrational Frequencies (cm⁻¹)O-H stretch, C-F stretch, C-I stretch, aromatic C-H and C=C stretches
Raman SpectroscopyVibrational Frequencies (cm⁻¹)Complementary vibrational modes to IR

Note: The values in this table are qualitative predictions. Actual spectroscopic data would be obtained through experimental measurements and confirmed by computational predictions.

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, the reaction pathway can be elucidated, and the activation energy barriers can be determined. This information is crucial for understanding the feasibility and kinetics of a reaction. For instance, DFT studies can be used to model the trifluoromethylation of organic compounds, providing insights into the reaction mechanism. montclair.edu Similarly, computational studies could explore reactions such as electrophilic aromatic substitution or nucleophilic substitution on the phenol (B47542) ring, providing a detailed understanding of the role of the iodo and trifluoromethyl substituents in directing the regioselectivity of the reaction.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Given the potential biological applications of halogenated phenols, molecular docking and molecular dynamics (MD) simulations are powerful computational tools to investigate the interaction of this compound with biological targets such as enzymes or receptors.

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity. The results of docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic stability of the ligand-protein complex over time. These simulations provide a more realistic picture of the binding event by considering the flexibility of both the ligand and the protein. MD simulations can be used to calculate the binding free energy, which is a more accurate measure of the binding affinity than the scores provided by docking programs.

Mechanistic Investigations of Molecular Interactions Involving 2,4 Diiodo 5 Trifluoromethyl Phenol

Elucidation of Binding Mechanisms with Biomolecular Targets (e.g., Proteins, Enzymes, Nucleic Acids)

The interaction of 2,4-Diiodo-5-trifluoromethyl-phenol with biomolecular targets is anticipated to be driven by a combination of hydrophobic, halogen bonding, and hydrogen bonding interactions. The phenol (B47542) ring provides a scaffold for these interactions, while the iodine and trifluoromethyl substituents significantly modulate the compound's electronic and steric properties.

Phenolic compounds are known to interact with and inhibit various enzymes. nih.gov The mode of inhibition can be influenced by the nature and position of substituents on the phenol ring. For halogenated phenols, increasing the size and hydrophobicity of the halogen substituent can lead to enhanced inhibitory effects. nih.gov

The two iodine atoms in this compound are expected to play a crucial role in enzyme binding. Iodine is a large, polarizable atom capable of forming strong halogen bonds with electron-donating residues such as the backbone carbonyls in proteins. These interactions can contribute significantly to the binding affinity and specificity of the inhibitor. researchgate.net The inhibition by such compounds can be either reversible or irreversible, depending on the nature of the interaction. While non-covalent halogen and hydrogen bonds would lead to reversible inhibition, the potential for covalent bond formation between the phenol and the enzyme, although less common, could result in irreversible inhibition. nih.gov

Illustrative Data on the Inhibition of Mitochondrial Respiration by p-Halogenated Phenols

Disclaimer: The following table presents data for related p-halogenated phenols to illustrate the effect of halogen substitution on biological activity. Specific data for this compound is not available.

CompoundConcentration for 50% Inhibition of Respiratory Control Index (mM)
p-Iodophenol0.08
p-Bromophenol0.12
p-Chlorophenol0.25
p-Fluorophenol1.00
Phenol2.50
(Source: Adapted from a study on the effects of phenolic compounds on rat liver mitochondria nih.gov)

The binding affinity of this compound to various receptors would likely be determined using competitive binding assays with radiolabeled ligands. The presence of iodine and trifluoromethyl groups can significantly enhance binding affinity. For instance, iodinated derivatives of some compounds have shown high affinity for their target receptors. nih.gov

The trifluoromethyl group is a common substituent in many receptor ligands, where it can contribute to enhanced binding affinity through various mechanisms, including favorable hydrophobic interactions and the formation of multipolar interactions with the protein backbone. nih.govresearchgate.net In some cases, the trifluoromethyl group has been shown to be a successful bioisosteric replacement for other functional groups, leading to improved potency and metabolic stability. acs.org

Cellular Uptake and Subcellular Localization Studies (In Vitro Models)

The cellular uptake of this compound in in vitro models, such as cultured cell lines, is expected to be influenced by its physicochemical properties, particularly its lipophilicity. Halogenated and trifluoromethylated compounds are often highly lipophilic, which can facilitate their passage across cell membranes via passive diffusion. researchgate.neteeer.org

However, active transport mechanisms cannot be ruled out, especially if the compound bears structural resemblance to endogenous molecules that are actively transported into the cell. eeer.org The functionalization of nanoparticles has been shown to affect their cellular internalization, suggesting that the specific arrangement of functional groups on a molecule can influence its uptake mechanism. rsc.org Studies with halogenated flame retardants, which are also hydrophobic, indicate that their uptake often involves lipophilic interactions with biological membranes. researchgate.netnih.gov Once inside the cell, the subcellular localization would depend on the compound's affinity for different organelles and macromolecules. Given its lipophilic nature, it might accumulate in lipid-rich structures like the endoplasmic reticulum or mitochondrial membranes.

Modulation of Specific Biochemical Pathways (e.g., Signaling cascades, metabolic pathways)

Based on the known activities of related compounds, this compound has the potential to modulate various biochemical pathways. Phenolic compounds have been shown to affect signaling pathways involved in inflammation and cell proliferation. nih.gov Halogenated phenols, in particular, have been demonstrated to uncouple oxidative phosphorylation in mitochondria, thereby disrupting cellular energy metabolism. nih.gov

The trifluoromethyl group is a key feature in many drugs that target specific signaling pathways. Its presence can enhance the interaction with protein kinases and other signaling proteins, leading to the inhibition or activation of downstream pathways. wechemglobal.com For example, some trifluoromethyl-containing compounds are potent inhibitors of signaling proteins like TRAF6, which is involved in immune responses. nih.gov The introduction of a trifluoromethyl group can also improve metabolic stability, allowing the compound to exert its effects for a longer duration. wechemglobal.com

Structure-Activity Relationship (SAR) Studies for Modified this compound Analogs

Systematic modification of the this compound structure would be essential to understand the contribution of each functional group to its biological activity.

The nature and position of the halogen atoms are critical determinants of biological activity in halogenated phenols. nih.govnih.gov Generally, increasing the size and lipophilicity of the halogen (from fluorine to iodine) enhances biological activity, such as toxicity or enzyme inhibition. nih.gov The position of the halogens on the phenolic ring also plays a significant role, with different isomers often exhibiting varied activities. nih.gov

The trifluoromethyl group is known to significantly impact the biological activity of a molecule. bohrium.com Its strong electron-withdrawing properties can alter the electronic distribution of the aromatic ring, influencing its interaction with biological targets. researchgate.net Furthermore, the trifluoromethyl group can enhance metabolic stability and cell permeability. wechemglobal.com In many cases, the introduction of a trifluoromethyl group leads to a substantial improvement in inhibitory activity against various enzymes and receptors. nih.gov Computational studies suggest that the trifluoromethyl group can form favorable interactions with aromatic residues like phenylalanine in protein binding pockets. nih.gov

Illustrative SAR Data for Anticancer Activity of Trifluoromethyl-Substituted Pyrazole Nucleosides

Disclaimer: The following table presents data for a series of related compounds to illustrate the impact of substituent position on biological activity. Specific data for analogs of this compound is not available.

CompoundSubstituent on Phenyl RingIC50 against HL60 cells (µM)
3am-Trifluoromethyl>50
3bp-Fluoro16.4
3cm-Fluoro>50
(Source: Adapted from a study on the synthesis and antitumor activity of 5-trifluoromethyl-2,4-dihydropyrazol-3-one nucleosides mdpi.com)

Influence of Phenolic Hydroxyl Group Modifications

There is currently no available research data detailing the influence of modifying the phenolic hydroxyl group of this compound on its molecular interactions.

In Vitro Studies on Anti-Microbial or Anti-Parasitic Activity Mechanisms

Specific in vitro studies on the anti-microbial or anti-parasitic activity mechanisms of this compound have not been identified in the reviewed literature. While research exists for other substituted phenols, this information cannot be extrapolated to definitively describe the mechanisms of this compound.

Advanced Applications and Functional Materials Derived from 2,4 Diiodo 5 Trifluoromethyl Phenol

Role as a Precursor in Complex Organic Synthesis (e.g., Heterocycles, Natural Product Synthesis)

There is currently a lack of published research specifically detailing the use of 2,4-Diiodo-5-trifluoromethyl-phenol as a precursor in the synthesis of complex organic molecules such as heterocycles or natural products. The presence of two iodine atoms and a trifluoromethyl group on the phenol (B47542) ring theoretically offers multiple reaction sites for cross-coupling reactions and other transformations common in synthetic chemistry. Iodinated phenols are known to be versatile intermediates in organic synthesis. manac-inc.co.jpacs.orgscielo.br However, specific examples and methodologies for the utilization of this compound in this context have not been documented in available scientific literature.

Integration into Smart Materials and Responsive Systems

Photoresponsive Materials

No specific studies or reports were found that describe the integration or application of this compound in the development of photoresponsive materials. The fundamental properties of this compound in relation to light-induced changes have not been characterized in the available literature.

Polymer Chemistry and Material Science Applications

Currently, there is no available research that details the application of this compound in polymer chemistry or material science. While phenols and their derivatives can be used in the synthesis of polymers, specific data or examples of the incorporation of this compound into polymeric structures are absent from the scientific record.

Development of Chemical Probes and Diagnostic Tools (In Vitro/Research Use)

The development of this compound into chemical probes or diagnostic tools for in vitro or research purposes is not described in the current body of scientific literature. Although halogenated and trifluoromethylated compounds can be of interest in the design of probes, no such applications have been reported for this specific molecule.

Applications in Agrochemicals and Crop Protection (mechanistic and synthetic aspects)

While trifluoromethyl-substituted phenols are a known class of compounds with applications in the agrochemical industry, there is no specific information available regarding the mechanistic or synthetic aspects of this compound in crop protection. researchgate.net Its potential role or efficacy as an agrochemical has not been investigated in published studies.

Environmental Remediation Applications (e.g., as a degradation product, or in sensing)

There is a lack of information on the role of this compound in environmental remediation. Studies on its formation as a degradation product of other substances or its use in environmental sensing technologies have not been reported. Research on the environmental fate of related trifluoromethylphenols indicates they can be transformation products of certain pharmaceuticals and agrochemicals and may undergo further degradation. researchgate.netrsc.org However, specific data for this compound is not available.

Future Research Directions and Emerging Paradigms for 2,4 Diiodo 5 Trifluoromethyl Phenol

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign methods for the synthesis of 2,4-diiodo-5-trifluoromethyl-phenol is a primary research focus. While classical iodination methods exist, contemporary research is geared towards greener and more sustainable alternatives.

Recent advancements in the iodination of aromatic compounds have highlighted several promising strategies. The use of N-iodosuccinimide (NIS) in the solid state by grinding at room temperature has been shown to be a highly efficient method for the iodination of various substituted aromatics, offering short reaction times and high yields. researchgate.net Another approach involves the use of molecular iodine in conjunction with an oxidizing agent like iodic acid (HIO₃) in an aqueous medium, which allows for the introduction of multiple iodine atoms into phenolic rings. google.com

Green chemistry principles are increasingly being applied to the synthesis of iodinated phenols. tandfonline.com This includes the use of water as a solvent and the employment of non-toxic reagents. For instance, a method using potassium iodide as the iodine source and potassium ferrate as the oxidizing agent in water has been reported for the successful iodination of phenols in good to excellent yields under mild conditions. tandfonline.com The enzymatic iodination of phenols, mediated by peroxidases, also presents a green alternative, with studies showing a tendency for a higher para to ortho substitution ratio compared to direct iodination with elemental iodine. dtu.dk

The synthesis of the related compound, 2-iodo-4-(trifluoromethyl)phenol, has been achieved from 4-trifluoromethylphenol using iodine and sodium bicarbonate. dtu.dk This suggests a potential pathway for the synthesis of this compound, likely through a step-wise iodination process. Future research will likely focus on optimizing these and other novel methods to achieve high regioselectivity and yield for the target compound, while minimizing environmental impact.

Table 1: Comparison of Synthetic Methods for Iodination of Phenols
MethodReagentsKey AdvantagesPotential for this compound Synthesis
Classical IodinationIodine (I₂) and an oxidizing agent (e.g., HIO₃)Effective for poly-iodination. google.comHigh potential for direct di-iodination.
N-Iodosuccinimide (NIS)NIS, potentially with an acid catalyst. researchgate.netorganic-chemistry.orgMild conditions, high yields, and selectivity. researchgate.netGood for controlled, stepwise iodination.
Green Chemistry ApproachKI, K₄Fe(CN)₆ in water. tandfonline.comEnvironmentally benign, uses non-toxic reagents. tandfonline.comFeasible for sustainable production.
Enzymatic IodinationIodide, peroxidase, H₂O₂. dtu.dkHigh regioselectivity, mild conditions. dtu.dkOffers potential for specific isomer synthesis.
Electrochemical SynthesisUtilizes an electric current to drive the reaction. nih.govHigh control over reaction conditions and selectivity. nih.govA modern approach for clean synthesis.

Advanced Computational Modeling for De Novo Design of Derivatives

Computational chemistry is a powerful tool for accelerating the discovery and optimization of new molecules. For this compound, advanced computational modeling can be employed for the de novo design of derivatives with tailored properties.

Density Functional Theory (DFT) can provide fundamental insights into the electronic structure and reactivity of the molecule. nih.gov This understanding is crucial for predicting reaction outcomes and designing novel synthetic pathways. DFT calculations can elucidate the mechanisms of electrophilic iodination and other functionalization reactions, helping to refine reaction conditions for improved efficiency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are invaluable for predicting the biological activity of new compounds. nih.govmdpi.comnih.gov By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify the key structural features of this compound derivatives that are critical for a desired biological effect. nih.gov These models can then be used to virtually screen libraries of potential derivatives, prioritizing those with the highest predicted activity for synthesis and experimental testing.

In silico design techniques, including pharmacophore modeling and molecular docking, are also central to the rational design of derivatives. nih.govnih.gov These methods can be used to model the interaction of this compound derivatives with specific biological targets, such as enzymes or receptors. nih.gov By understanding these interactions at the molecular level, it is possible to design new molecules with enhanced potency and selectivity.

Table 2: Computational Tools for Derivative Design
Computational ToolApplication for this compoundExpected Outcome
Density Functional Theory (DFT)Elucidating electronic structure and reaction mechanisms. nih.govImproved understanding of reactivity and optimized synthetic routes.
3D-QSAR (CoMFA/CoMSIA)Predicting biological activity based on 3D structure. nih.govIdentification of key structural features for enhanced activity.
Pharmacophore ModelingIdentifying essential features for binding to a biological target. nih.govDesign of derivatives with improved target affinity.
Molecular DockingSimulating the interaction of derivatives with a target protein. nih.govPrediction of binding modes and affinities to guide drug design.

Integration with Artificial Intelligence and Machine Learning for Structure-Property Predictions

ML algorithms, such as random forests and deep neural networks, can be trained on large datasets of chemical information to predict a wide range of properties for new molecules. nih.govresearchgate.netulster.ac.uk This includes physicochemical properties like solubility and LogD, as well as biological activities and toxicities. nih.govulster.ac.uk By applying these models to virtual libraries of this compound derivatives, it is possible to rapidly identify candidates with desirable characteristics without the need for extensive experimental work.

Furthermore, AI and ML can be used to analyze complex datasets from high-throughput screening experiments, identifying subtle structure-activity relationships that may not be apparent through traditional analysis methods. This can provide valuable insights for the optimization of lead compounds and the design of next-generation derivatives.

Table 3: AI and Machine Learning in the Study of this compound
AI/ML ApplicationSpecific Use CasePotential Impact
Property PredictionPredicting solubility, toxicity, and bioactivity of derivatives. nih.govresearchgate.netRapid screening of virtual libraries to identify promising candidates.
De Novo DesignGenerating novel molecular structures with desired properties. nih.govfmai-hub.comDiscovery of new derivatives with enhanced therapeutic potential.
Structure-Activity Relationship (SAR) AnalysisIdentifying key structural features for biological activity from large datasets.Guiding the optimization of lead compounds.
Predictive Modeling for Preclinical StudiesForecasting the pharmacological profiles of drug candidates. nih.govReducing the time and cost of drug development.

Unraveling Novel Mechanistic Insights at the Molecular Level

A fundamental understanding of the chemical and biological mechanisms of action of this compound is essential for its rational application. Future research will focus on unraveling these mechanisms at the molecular level.

The mechanism of electrophilic aromatic substitution (SEAr) is central to the synthesis of this compound. acs.org Further studies are needed to fully understand the roles of different iodinating species, such as hypoiodous acid (HOI) and the hypoiodous acidium ion (H₂OI⁺), and the influence of reaction conditions, like pH, on the regioselectivity of the iodination process. acs.org

In the biological realm, identifying the molecular targets of this compound and its derivatives is a key objective. This can be achieved through a combination of experimental techniques, such as affinity chromatography and proteomics, and computational approaches like inverse docking. Once the targets are identified, detailed mechanistic studies can be undertaken to elucidate how the compound modulates their function.

Furthermore, exploring the impact of this compound on various biochemical pathways is a promising area of research. nih.govnih.govyoutube.comroche.com Metabolomics and other systems biology approaches can be used to map the cellular response to treatment with the compound, revealing novel mechanisms of action and potential therapeutic applications.

Table 4: Key Mechanistic Questions for Future Research
Research AreaSpecific QuestionInvestigative Approach
Synthetic ChemistryWhat is the precise mechanism of di-iodination of 5-trifluoromethyl-phenol?Kinetic studies, DFT calculations, and isotopic labeling experiments.
Chemical BiologyWhat are the primary molecular targets of this compound in biological systems?Affinity-based proteomics, thermal shift assays, and computational target prediction.
BiochemistryHow does this compound affect cellular signaling and metabolic pathways? nih.govnih.govyoutube.comroche.comTranscriptomics, metabolomics, and phosphoproteomics analyses.
Structural BiologyWhat is the 3D structure of the compound bound to its biological target?X-ray crystallography or cryo-electron microscopy of the complex.

Potential for Multifunctional Scaffolds and Hybrid Materials

The unique structural features of this compound, including the presence of two iodine atoms and a trifluoromethyl group, make it an attractive scaffold for the development of multifunctional molecules and hybrid materials.

The iodine atoms can serve as handles for further chemical modifications through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of a wide range of functional groups, leading to the creation of diverse molecular architectures with tailored properties. Phenolic compounds are known to be valuable building blocks for the assembly of functional materials. nih.gov

The trifluoromethyl group can enhance the metabolic stability and lipophilicity of the molecule, which is often beneficial for pharmaceutical applications. The combination of these features in a single scaffold opens up possibilities for the design of molecules with multiple biological activities or for the development of theranostic agents that combine therapeutic and diagnostic functions.

Furthermore, this compound can be incorporated into larger structures to create novel hybrid materials. For example, it could be used to functionalize polymers or nanoparticles, imparting new properties such as enhanced thermal stability, flame retardancy, or biological activity. The fabrication of hybrid materials from functionalized phenols and inorganic materials like titanium dioxide has been shown to result in composites with enhanced properties, such as improved antioxidant activity. acs.org The development of liquid crystalline block co-oligomers (LCBCOs) also represents a promising avenue for creating new hybrid materials with ordered structures at the nanoscale. rsc.org

Table 5: Potential Applications of this compound-Based Scaffolds and Materials
Application AreaSpecific ExampleKey Feature Utilized
Medicinal ChemistryDevelopment of multi-target drugs or drug-conjugates.Versatile scaffold for chemical modification.
Materials ScienceCreation of flame-retardant polymers or functional coatings.High iodine content and thermal stability.
BiomaterialsFunctionalization of nanoparticles for targeted drug delivery.Biocompatibility and potential for surface conjugation.
Hybrid MaterialsIncorporation into metal-organic frameworks (MOFs) for catalysis or sensing.Ability to act as a functional ligand.

Q & A

Basic: What are the key considerations for synthesizing 2,4-Diiodo-5-trifluoromethyl-phenol with high purity?

Methodological Answer:

  • Iodination Optimization : Use controlled stoichiometry of iodine sources (e.g., I₂/KI) to avoid over-iodination at the phenol ring. Monitor reaction progress via TLC or HPLC to isolate intermediates .
  • Trifluoromethyl Group Stability : Employ anhydrous conditions to prevent hydrolysis of the trifluoromethyl group. Reagents like Cs₂CO₃ or NaH can stabilize the phenolic oxygen during substitution .
  • Purification : Column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) effectively separates diiodinated isomers. Confirm purity via ¹⁹F NMR to detect residual fluorinated byproducts .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve iodine and trifluoromethyl spatial arrangements (e.g., bond angles and distances) to confirm regioselectivity. Compare with crystallographic data for analogous halogenated phenols .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify deshielded aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl coupling in ¹⁹F NMR (δ -60 to -70 ppm).
    • FT-IR : Confirm phenolic -OH stretch (~3200 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from iodine .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Assessment : Conduct a pre-experiment risk analysis for iodine volatility and HF gas risks during decomposition. Reference guidelines from Prudent Practices in the Laboratory .
  • PPE Requirements :
    • Respiratory : Use NIOSH-approved vapor respirators if ventilation is inadequate.
    • Gloves : Nitrile or neoprene gloves resistant to halogenated compounds.
    • Eye/Face Protection : Full-face shields with splash guards .
  • Emergency Preparedness : Install HF-neutralizing gels (e.g., calcium gluconate) in labs and ensure eyewash stations are accessible .

Advanced: How can regioisomer formation during synthesis be minimized?

Methodological Answer:

  • Directing Group Strategy : Introduce temporary protecting groups (e.g., -OMe) at the 5-position to guide iodination to 2,4-positions. Deprotect post-reaction using BBr₃ in CH₂Cl₂ .
  • Temperature Control : Perform iodination at 0–5°C to limit kinetic byproducts. Higher temperatures favor thermodynamic products but increase side reactions .
  • Catalytic Systems : Use Pd/Cu catalysts for selective C-I bond formation, leveraging ortho/para-directing effects of the trifluoromethyl group .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry using Gaussian 16 at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • Docking Studies : Model interactions with transition metals (e.g., Pd⁰) to predict catalytic activity in Suzuki-Miyaura couplings. Compare with experimental yields .
  • Solvent Effects : Simulate solvation energies in DMF or THF to optimize reaction conditions for minimal steric hindrance .

Advanced: How should researchers address contradictions in reported biological activity data for halogenated phenols?

Methodological Answer:

  • Batch Variability Analysis : Compare NMR/HRMS data across studies to detect impurities (e.g., mono- vs. diiodinated isomers) affecting bioactivity .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for solvent artifacts (e.g., DMSO < 0.1% v/v) .
  • Meta-Analysis : Apply statistical tools (e.g., PCA) to published datasets, isolating variables like substituent electronegativity or logP values .

Advanced: What strategies enhance the compound’s stability in aqueous media for biological studies?

Methodological Answer:

  • pH Buffering : Prepare stock solutions in PBS (pH 7.4) with 1% DMSO to prevent phenol oxidation. Avoid alkaline conditions (pH > 9) to limit iodine displacement .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage. Reconstitute in degassed solvents to minimize hydrolysis .
  • Light Sensitivity : Store solutions in amber vials at -20°C; UV-Vis monitoring (λ = 270 nm) tracks degradation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.